![molecular formula C12H11ClN2O2S2 B2863620 Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306976-89-6](/img/structure/B2863620.png)

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

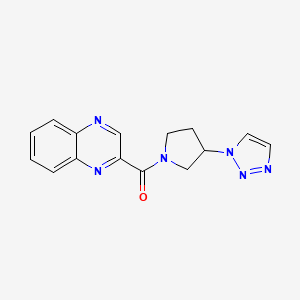

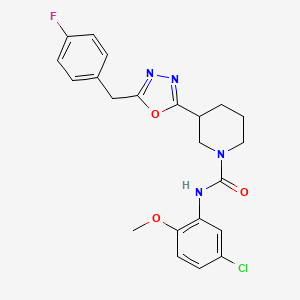

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2S2 . It has an average mass of 314.811 Da and a monoisotopic mass of 313.995056 Da . This compound is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can be used to produce 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to produce the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined at a resolution of 2.8 Å .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activities

Thiadiazole derivatives have been synthesized and evaluated for their biological activities, including antiviral and antimicrobial properties. For instance, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for structurally related compounds (Zhuo Chen et al., 2010). Additionally, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

Antifungal and Antineoplastic Activities

Research on 2-hydroxypropyl derivatives of 1,2,3-thiadiazole and 1,2,3-triazole demonstrated their design as candidate fungicides, indicating the potential antifungal activity of thiadiazole derivatives (Y. Morzherin et al., 2011). Moreover, halogenosulfanilamide and halogenophenylaminobenzolamide derivatives of thiadiazoles have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX, highlighting their antineoplastic potential (M. Ilies et al., 2003).

Applications in Organic Electronics

Thiadiazoles have also found applications in the field of organic electronics, where their derivatives are used in the synthesis of semiconducting polymers for optoelectronic devices. The incorporation of thiadiazole units into polymers has been shown to enable high-performance semiconductors, demonstrating the material science applications of thiadiazole derivatives (Zhihua Chen et al., 2016).

Antidepressant and Anxiolytic Activities

Furthermore, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been screened for their central nervous system activity, revealing significant antidepressant and anxiolytic properties. This suggests the therapeutic potential of thiadiazole derivatives in the treatment of psychiatric disorders (F. Clerici et al., 2001).

Eigenschaften

IUPAC Name |

propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYNJZHPMSPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)

![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)

![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863560.png)